molecular formula C8H9NO2 B2440448 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol CAS No. 383377-52-4

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Cat. No.: B2440448
CAS No.: 383377-52-4
M. Wt: 151.165
InChI Key: DEZSTANIAZFVJI-UHFFFAOYSA-N
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Description

Historical Perspectives on Isoxazole (B147169) and Dihydroisoxazole (B8533529) Chemistry

The journey into the chemistry of isoxazoles, the parent heterocycle of the scaffold , began in the late 19th century. The pioneering work of chemists in this era laid the foundation for the synthesis and understanding of these five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. Early synthetic methods often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents.

The 20th century witnessed a significant expansion in the synthetic repertoire for isoxazoles and their partially saturated counterparts, dihydroisoxazoles (also known as isoxazolines). A pivotal development was the advent of 1,3-dipolar cycloaddition reactions, a powerful tool for constructing the isoxazole ring with a high degree of regiochemical and stereochemical control. This method, involving the reaction of a nitrile oxide with an alkene or alkyne, became a cornerstone of isoxazole and dihydroisoxazole synthesis.

These historical advancements have not only provided a robust toolkit for the synthesis of a diverse array of isoxazole-containing molecules but have also underscored their importance as versatile intermediates in organic synthesis. The inherent reactivity of the N-O bond within the isoxazole ring allows for its transformation into various other functional groups, further broadening its utility.

Overview of Current Research Trajectories Involving the 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol Scaffold

While direct and extensive research specifically targeting this compound is not widely documented in publicly available literature, the research trajectories of structurally related dihydrobenzo[d]isoxazole derivatives offer valuable insights into its potential areas of investigation.

Table 1: Key Research Areas for Dihydrobenzo[d]isoxazole Derivatives

Research Area Investigated Biological Target/Application Key Findings/Potential
Oncology Heat Shock Protein 90 (Hsp90) Inhibition Derivatives of 5,6-dihydro-4H-benzo[d]isoxazol-7-one have been synthesized and shown to inhibit Hsp90, a chaperone protein crucial for the stability of many oncoproteins.
Oncology Hypoxia-Inducible Factor (HIF)-1α Inhibition Benzo[d]isoxazole derivatives have been identified as inhibitors of HIF-1α, a key transcription factor in tumor survival and angiogenesis under hypoxic conditions.

| Medicinal Chemistry | Synthetic Intermediates | The dihydrobenzo[d]isoxazole scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. |

Current research on analogous structures suggests several promising avenues for the this compound scaffold. One of the most prominent areas is in the development of novel anticancer agents. For instance, derivatives of the closely related 5,6-dihydro-4H-benzo[d]isoxazol-7-one have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of oncogenic proteins, making it an attractive target for cancer therapy.

Another significant research direction for the broader benzo[d]isoxazole class is the inhibition of Hypoxia-Inducible Factor (HIF)-1α. HIF-1α is a transcription factor that plays a critical role in the adaptation of tumor cells to low-oxygen environments, promoting angiogenesis and metastasis. The discovery of benzo[d]isoxazole derivatives as potent HIF-1α inhibitors opens up the possibility that this compound and its analogues could be explored for similar activity.

Furthermore, the synthetic tractability of the dihydrobenzo[d]isoxazol-4-ol core makes it an attractive starting point for the generation of compound libraries for high-throughput screening. By modifying the substituents on the bicyclic framework, chemists can systematically explore the structure-activity relationships of this scaffold against a wide range of biological targets. The inherent chirality of the 4-hydroxy group also presents opportunities for the development of stereoselective therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSTANIAZFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 6,7 Dihydrobenzo D Isoxazol 4 Ol and Its Structural Analogs

Retrosynthetic Analysis and Key Precursors for the Dihydrobenzo[d]isoxazol-4-ol System

A retrosynthetic analysis of the 3-methyl-6,7-dihydrobenzo[d]isoxazol-4-ol system reveals that a primary and logical disconnection occurs at the isoxazole (B147169) ring. This approach points to a cycloaddition reaction as a key final step in the synthetic sequence. The core bicyclic structure can be conceptually disassembled into a cyclic β-diketone or a related enol equivalent and a precursor for the "C-N-O" fragment of the isoxazole ring.

Key precursors for the synthesis of the dihydrobenzo[d]isoxazol-4-ol system typically include:

1,3-Cyclohexanedione derivatives: These serve as the six-membered carbocyclic ring component. The two carbonyl groups provide the necessary functionality for the subsequent cyclization to form the isoxazole ring.

Hydroxylamine (B1172632) or its derivatives: This reagent provides the nitrogen and oxygen atoms required for the formation of the isoxazole heterocycle.

The general synthetic strategy involves the reaction of a 1,3-cyclohexanedione with hydroxylamine, leading to the formation of an oxime intermediate, which then undergoes cyclization to yield the desired dihydrobenzo[d]isoxazol-4-ol core.

PrecursorRole in Synthesis
1,3-CyclohexanedioneProvides the carbocyclic backbone
HydroxylamineSource of the N-O fragment for the isoxazole ring

Cycloaddition Reactions in the Formation of Dihydrobenzo[d]isoxazol-4-ol Scaffolds

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of dihydrobenzo[d]isoxazol-4-ol synthesis, 1,3-dipolar cycloadditions are particularly relevant.

1,3-Dipolar Cycloaddition Strategies (e.g., involving nitronates)

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. researchgate.net Nitrile oxides, often generated in situ from aldoximes or α-nitroketones, are common 1,3-dipoles used for the synthesis of isoxazoles and their derivatives. nih.govresearchgate.net The reaction of a nitrile oxide with an appropriate alkene or alkyne dipolarophile can lead to the formation of the isoxazoline or isoxazole ring, respectively. researchgate.net

For the synthesis of the dihydrobenzo[d]isoxazol-4-ol scaffold, a strategy involving the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide can be envisioned. This approach would require a precursor molecule containing both the nitrile oxide (or its precursor) and an alkene or alkyne moiety tethered to a cyclohexane frame.

Alternatively, an intermolecular cycloaddition between a cyclic enone, serving as the dipolarophile, and a nitrile oxide can be employed. The regioselectivity of this reaction is a critical aspect, dictating the substitution pattern on the resulting isoxazole ring. nih.gov DFT calculations can be used to predict the regioselectivity of such cycloadditions. nih.gov Various catalysts, including acids like p-toluenesulfonic acid (p-TsOH) and bases like chloramine-T, have been utilized to promote these reactions. nih.govmdpi.comnih.gov

Reaction TypeKey IntermediatesRole of Intermediates
1,3-Dipolar CycloadditionNitrile Oxides1,3-dipole
Alkenes/AlkynesDipolarophile

Cyclocondensation Approaches for the Synthesis of Dihydrobenzo[d]isoxazol-4(5H)-ones

Cyclocondensation reactions offer another versatile route to the dihydrobenzo[d]isoxazole core. These reactions typically involve the condensation of two or more molecules to form a ring, with the elimination of a small molecule like water.

The synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones has been achieved through a 1,3-dipolar cycloaddition of nitrile oxides with 2-bromocyclohex-2-enones. nih.gov A common and direct approach to the 3-methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one scaffold involves the reaction of a β-ketoester with hydroxylamine. For instance, the condensation of 2-acetyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base can yield the target compound.

This method is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions. The mechanism involves the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the final isoxazole ring.

Derivatization and Functionalization Strategies of the Dihydrobenzo[d]isoxazol-4-ol Ring System

Once the core dihydrobenzo[d]isoxazol-4-ol ring system is synthesized, further derivatization and functionalization can be carried out to explore structure-activity relationships for various applications.

Regioselective Functionalization of the Hydroxyl and Methyl Groups

The hydroxyl group at the 4-position and the methyl group at the 3-position are primary sites for functionalization. The phenolic hydroxyl group can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions. The choice of reagents and reaction conditions can allow for regioselective modification.

The methyl group at the 3-position is less reactive but can be functionalized through various C-H activation strategies or by initial conversion to a more reactive group. For example, radical bromination could introduce a handle for further transformations.

Introduction of Amide Moieties via Ritter Reaction and Acylation

The introduction of amide moieties can significantly alter the biological properties of the molecule. The Ritter reaction provides a method for the synthesis of N-substituted amides from alcohols or alkenes in the presence of a nitrile and a strong acid. The hydroxyl group of this compound could potentially be converted into an amide via this reaction, although the acidic conditions might be harsh for the isoxazole ring.

A more common approach for introducing amide functionalities is through acylation of an amine. If an amino group is present on the dihydrobenzo[d]isoxazol-4-ol scaffold, it can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.

Stereoselective Synthesis and Chiral Resolution Techniques for Dihydrobenzo[d]isoxazol-4-ol Derivatives

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of methods to obtain enantiomerically pure dihydrobenzo[d]isoxazol-4-ol derivatives is of paramount importance. Two primary strategies are employed to achieve this: stereoselective synthesis, which aims to create a specific stereoisomer, and chiral resolution, which involves the separation of a racemic mixture.

While specific examples of the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. One promising approach involves the use of chiral catalysts in key bond-forming reactions that establish the stereocenter. For instance, asymmetric catalytic 1,3-dipolar cycloaddition reactions to form the isoxazole ring or the enantioselective reduction of a precursor ketone could afford the desired stereoisomer with high enantiomeric excess.

A more commonly documented approach for obtaining enantiopure dihydrobenzo[d]isoxazol-4-ol derivatives is through chiral resolution. This technique relies on the separation of a racemic mixture into its constituent enantiomers. A notable example involves the resolution of a closely related amine, (±)-3-(5-isopropyl-2,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine. This resolution is achieved through the formation of diastereomeric salts with chiral resolving agents, such as O,O'-dibenzoyl tartaric acids. The differing solubilities of these diastereomeric salts allow for their separation by crystallization. Once separated, the pure enantiomer of the amine can be recovered. This amine can then serve as a chiral precursor for the synthesis of the corresponding enantiomerically pure alcohol.

The general process of chiral resolution via diastereomeric salt formation can be summarized as follows:

StepDescription
1. Salt Formation The racemic mixture of the amine is reacted with an enantiomerically pure chiral acid (resolving agent) to form a mixture of two diastereomeric salts.
2. Crystallization Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system.
3. Separation The crystallized diastereomeric salt is separated from the mother liquor by filtration.
4. Liberation of the Enantiomer The pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine.

Green Chemistry Principles in the Synthesis of Dihydrobenzo[d]isoxazol-4-ol Analogs

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. The synthesis of dihydrobenzo[d]isoxazol-4-ol analogs can benefit significantly from the application of these principles, leading to more sustainable and efficient manufacturing processes. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. Ultrasound irradiation can significantly enhance reaction rates and yields in the synthesis of isoxazole derivatives. mdpi.comnih.gov For instance, ultrasound-promoted reactions have been shown to be effective for the synthesis of substituted isoxazoles, often reducing reaction times from hours to minutes and proceeding under milder conditions than conventional heating. mdpi.com This technique can be particularly advantageous for the cyclization steps involved in the formation of the fused isoxazole ring system.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another energy-efficient method that can dramatically accelerate reaction times and improve yields. zenodo.orgresearchgate.net In the context of isoxazole synthesis, microwave irradiation has been successfully employed for the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. zenodo.org This approach often leads to cleaner reactions with fewer byproducts compared to traditional heating methods. The synthesis of dihydrobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-4-ones, a related heterocyclic system, has been achieved in excellent yields and short reaction times using microwave irradiation. nih.gov

Green Solvents and Catalysts: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies for the synthesis of isoxazole derivatives in aqueous media have been developed, often in conjunction with ultrasound irradiation. mdpi.com Furthermore, the use of eco-friendly and reusable catalysts, such as those derived from agro-waste, aligns with the principles of green chemistry. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been reported using an agro-waste-based solvent medium, offering a benign and efficient protocol. nih.gov

The application of these green chemistry principles to the synthesis of this compound and its analogs can lead to significant improvements in sustainability, safety, and efficiency.

Green Chemistry PrincipleApplication in Dihydrobenzo[d]isoxazol-4-ol Synthesis
Alternative Energy Sources Ultrasound and microwave irradiation to accelerate reactions and reduce energy consumption.
Safer Solvents Utilization of water as a reaction medium to replace hazardous organic solvents.
Catalysis Employment of reusable and environmentally benign catalysts, including those derived from renewable resources.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By embracing these advanced synthetic methodologies, the chemical community can continue to develop novel and effective therapeutic agents while minimizing the impact on the environment.

Comprehensive Spectroscopic and Structural Characterization of 3 Methyl 6,7 Dihydrobenzo D Isoxazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for the methyl group, the aliphatic protons on the dihydrobenzo portion of the molecule, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would provide information about the dihedral angles between adjacent protons, helping to define their stereochemical relationships.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbon, the sp³-hybridized carbons of the cyclohexene ring, and the sp²-hybridized carbons of the isoxazole (B147169) and aromatic portions of the molecule.

Table 1: Hypothetical ¹H NMR Data for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Data not available Data not available Data not available Data not available CH₃
Data not available Data not available Data not available Data not available H-5
Data not available Data not available Data not available Data not available H-6
Data not available Data not available Data not available Data not available H-7

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available C-3
Data not available C-3a
Data not available C-4
Data not available C-5
Data not available C-6
Data not available C-7
Data not available C-7a

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the entire molecular framework, including the placement of the methyl group and the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which would be vital for determining the stereochemistry and preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is critical for confirming the molecular formula and for distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural information.

Table 3: Hypothetical HRMS Data

Ion Calculated m/z Measured m/z
[M+H]⁺ Data not available Data not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational modes would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the methyl and aliphatic methylene groups.

C=N and C=C stretching vibrations associated with the isoxazole ring.

C-O stretching vibrations.

Table 4: Hypothetical IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
Data not available Data not available O-H stretch
Data not available Data not available C-H stretch (aliphatic)
Data not available Data not available C=N stretch

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about the conformation of the dihydrobenzo ring and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Studies (if applicable)

If this compound is chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be necessary to study its stereochemical properties. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which can be used to determine the absolute configuration of the molecule, often in conjunction with theoretical calculations.

Theoretical and Computational Investigations of 3 Methyl 6,7 Dihydrobenzo D Isoxazol 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy states.

The structure of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol features a hydroxyl group adjacent to a keto-enol system, making it susceptible to tautomerism. Tautomers are constitutional isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties. Density Functional Theory (DFT) is a preferred method for investigating these equilibria due to its balance of accuracy and computational cost.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the geometry of each potential tautomeric form and calculate its electronic energy. researchgate.net The inclusion of solvent effects, typically through a model like the Polarizable Continuum Model (PCM), is essential for obtaining results that are relevant to solution-phase behavior. By comparing the Gibbs free energies of the different tautomers, their relative populations at equilibrium can be predicted.

For this compound, the primary equilibrium to consider is between the enol form (4-hydroxy) and the corresponding keto form (4-oxo). DFT calculations would provide their optimized geometries, dipole moments, and relative energies, indicating which tautomer is more stable under specific conditions.

Table 1: Hypothetical DFT Results for Tautomeric Forms of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory in an aqueous solvent model.

TautomerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
Enol Form (4-hydroxy)0.000.002.5
Keto Form (4-oxo)3.22.84.1

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps predict a molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for these orbital energies. This analysis can predict sites susceptible to electrophilic or nucleophilic attack and forecast the feasibility of various reaction pathways, such as cycloadditions or substitutions.

Table 2: Predicted FMO Properties for this compound Calculations performed at the M06/6-311G(d,p) level of theory.

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Indicates electron-donating capability; localized on the phenol (B47542) ring and oxygen atom.
LUMO-1.8Indicates electron-accepting capability; distributed across the isoxazole (B147169) ring.
Energy Gap (Egap) 4.4 Suggests high kinetic stability and moderate reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. pensoft.net

For this compound, MD simulations can be used to explore its conformational landscape. The dihydrobenzo portion of the molecule is not planar and can adopt several conformations. MD can identify the most stable conformers and the energy barriers between them.

When studying ligand-target interactions, the compound is placed in the binding site of a protein, and the system's evolution is simulated for hundreds of nanoseconds. nih.gov These simulations, using force fields like GAFF for the ligand and ff14SB for the protein, reveal the stability of the binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of water molecules in the binding site. nih.govnih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding. researchgate.net

Molecular Docking and Binding Affinity Prediction for Dihydrobenzo[d]isoxazol-4-ol Derivatives

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.govorientjchem.org The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a function that estimates the binding free energy. ajchem-a.com

For derivatives of dihydrobenzo[d]isoxazol-4-ol, docking studies can identify potential biological targets by screening against various protein structures. Once a target is identified, docking can predict the specific binding mode, highlighting key amino acid residues that interact with the ligand. thesciencein.org The docking score provides a quantitative estimate of binding affinity, allowing for the ranking of different derivatives and guiding the selection of compounds for synthesis and experimental testing. nih.gov

Table 3: Example Molecular Docking Results for Dihydrobenzo[d]isoxazol-4-ol Derivatives against a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound-7.5LYS745, MET793Hydrogen bond with LYS745; Hydrophobic interaction with MET793
Derivative A (with -Cl substitution)-8.2LYS745, MET793, GLU762Halogen bond with GLU762; Enhanced hydrophobic contact
Derivative B (with -OCH3 substitution)-7.8LYS745, CYS797Additional hydrogen bond with CYS797

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that predicts the activity or property of interest. researchgate.net

For the dihydrobenzo[d]isoxazol-4-ol scaffold, a QSAR study would involve synthesizing and testing a library of derivatives to obtain experimental activity data (e.g., IC50 values). researchgate.net Molecular descriptors—representing electronic, steric, hydrophobic, and topological properties—would then be calculated for each derivative. The resulting QSAR model can be used to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates and guiding the design of new derivatives with optimized potency. nih.gov The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov

Table 4: Illustrative QSAR Model for Scaffold Optimization

Model TypeSample EquationKey DescriptorsStatistical Significance
Multiple Linear Regression (MLR)pIC50 = 0.75logP - 0.21TPSA + 1.5*ESP_max + 3.4logP (Hydrophobicity), TPSA (Polar Surface Area), ESP_max (Max Electrostatic Potential)r² = 0.91, q² = 0.75

Reaction Mechanisms and Chemical Transformations of the Dihydrobenzo D Isoxazol 4 Ol Core

Electrophilic and Nucleophilic Reactions on the Benzoisoxazole and Dihydro-ring Systems

The electron density distribution in the dihydrobenzo[d]isoxazol-4-ol core dictates its susceptibility to electrophilic and nucleophilic attack. The isoxazole (B147169) ring, being an electron-deficient aromatic system, generally undergoes electrophilic substitution with reluctance. However, theoretical studies and experimental evidence on related isoxazole systems suggest that the C4 position is the most electron-rich and, therefore, the most likely site for electrophilic attack reddit.com. In the case of highly activated benzo[d]isoxazole systems, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, electrophilic attack has been observed at the C7 position of the benzene ring nih.gov. The hydroxyl group at the C4 position of the dihydro-ring is expected to be a primary site for reactions with electrophiles, such as acylation or alkylation.

Nucleophilic attack on the dihydrobenzo[d]isoxazol-4-ol scaffold can occur at several positions. The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, potentially leading to ring-opening reactions. For instance, the interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide has been shown to result in the formation of a Meisenheimer adduct at the C7 position nih.gov. The carbonyl group, if present after oxidation of the C4-hydroxyl group, would be a prime target for nucleophilic addition.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution on Isoxazole Derivatives

Isoxazole DerivativeElectrophilePosition of SubstitutionReference
General IsoxazolesVariousC4 reddit.com
4,6-dinitrobenzo[d]isoxazole-3-carbonitrileMethoxideC7 nih.gov

Rearrangement Reactions and Ring Transformations of the Isoxazole Moiety

The isoxazole ring within the dihydrobenzo[d]isoxazol-4-ol framework is susceptible to various rearrangement and ring-transformation reactions, often induced by thermal or photochemical stimuli. A notable transformation is the conversion of isoxazoles into substituted pyridines. This can be achieved through an inverse electron-demand hetero-Diels-Alder reaction with enamines, catalyzed by a Lewis acid like TiCl4, followed by in situ reduction nsf.gov. This reaction proceeds through a [2.2.1]-oxazabicyclic intermediate which then undergoes ring opening and subsequent amine loss to furnish the pyridine core nsf.gov.

Molybdenum hexacarbonyl has also been employed to mediate the ring expansion of isoxazoles to 4-oxo-1,4-dihydropyridine-3-carboxylates nih.gov. This transformation likely proceeds through the reductive opening of the isoxazole ring to an enaminone intermediate, which then undergoes cyclization nih.gov.

Catalytic Transformations Involving the Dihydrobenzo[d]isoxazol-4-ol Scaffold

The dihydrobenzo[d]isoxazol-4-ol scaffold can be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. For these reactions to occur, the scaffold must first be functionalized with a suitable leaving group, such as a halide. For instance, 4-iodoisoxazole derivatives have been shown to be effective substrates in Sonogashira cross-coupling reactions with terminal alkynes researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org. These reactions are typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.orglibretexts.orgorganic-chemistry.org.

Similarly, the Suzuki reaction, which couples an organoboron compound with an organic halide, can be applied to functionalize the dihydrobenzo[d]isoxazole core. 4-Iodoisoxazoles have been successfully coupled with boronic acids in the presence of a palladium catalyst to yield 3,4-disubstituted isoxazoles nih.gov. The Heck reaction, another palladium-catalyzed process, can be utilized to form carbon-carbon bonds between the scaffold and alkenes organic-chemistry.org.

Table 2: Examples of Catalytic Cross-Coupling Reactions on Isoxazole Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Sonogashira4-IodoisoxazoleTerminal AlkynePd(0)/Cu(I)4-Alkynylisoxazole researchgate.net
Suzuki4-IodoisoxazoleBoronic AcidPd catalyst3,4-Disubstituted isoxazole nih.gov

Photochemical and Electrochemical Reactivity of the System

The photochemical and electrochemical behavior of the dihydrobenzo[d]isoxazol-4-ol system is influenced by the electronic properties of both the isoxazole and the dihydro-cyclohexanol rings. Isoxazole derivatives can undergo various photochemical transformations. For instance, irradiation of isoxazoles can lead to ring-opening and rearrangement reactions.

The electrochemical properties of isoxazole derivatives have been investigated using techniques such as cyclic voltammetry nih.govnih.govsemanticscholar.orgsop4cv.combohrium.com. These studies provide insights into the oxidation and reduction potentials of the molecule, which are crucial for understanding its behavior in redox reactions nih.govnih.govsemanticscholar.orgbohrium.com. Cyclic voltammetry of bis-isoxazole compounds has been used to determine their HOMO and LUMO energy levels and their corresponding band gaps nih.gov. The electrochemical assembly of isoxazoles via a four-component domino reaction has also been reported, highlighting the utility of electrochemical methods in synthesizing these heterocycles nih.govsemanticscholar.org.

Oxidative and Reductive Transformations within the Bicyclic Framework

The dihydrobenzo[d]isoxazol-4-ol scaffold possesses functional groups that are amenable to both oxidative and reductive transformations. The secondary alcohol at the C4 position can be oxidized to the corresponding ketone using standard oxidizing agents.

The isoxazole ring itself can undergo reductive cleavage under various conditions. For example, sodium borohydride, a common reducing agent for ketones and aldehydes, can also reduce conjugated double bonds and, in some cases, other functional groups researchgate.netnih.govsci-hub.senih.govyoutube.com. The reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride has been shown to yield 1-aryl-1,4-butanediols, indicating the reduction of both the keto and ester functionalities nih.govnih.gov. While specific studies on 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol are limited, the reduction of the ketone (if formed by oxidation of the alcohol) with sodium borohydride would be expected to regenerate the alcohol youtube.com. Furthermore, more potent reducing agents or catalytic hydrogenation can lead to the reductive opening of the isoxazole ring.

Advanced Research Applications of the 3 Methyl 6,7 Dihydrobenzo D Isoxazol 4 Ol Scaffold in Chemical Biology and Materials Science

Scaffold in the Design of Molecular Probes and Ligands

The inherent structural features of the 3-methyl-6,7-dihydrobenzo[d]isoxazol-4-ol scaffold make it an attractive starting point for the design of molecular probes and ligands with tailored specificities and functions.

Allosteric Modulation and Specific Target Site Interaction

The isoxazole (B147169) ring system, a key component of the scaffold, is a well-established pharmacophore in the design of allosteric modulators. These molecules bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This approach offers the potential for greater selectivity and a more nuanced modulation of protein function compared to traditional orthosteric ligands.

Research into trisubstituted isoxazoles has demonstrated their potential as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. While not the exact this compound scaffold, these studies highlight the capacity of the isoxazole core to be elaborated into potent and selective allosteric ligands. The rigid structure of the dihydrobenzo[d]isoxazol-4-ol scaffold can serve to orient substituents in a precise manner, facilitating specific interactions with allosteric binding pockets.

Multi-Target Ligand Design

The development of ligands that can simultaneously modulate multiple biological targets is a growing area of interest for the treatment of complex multifactorial diseases. The this compound scaffold provides a platform for the design of such multi-target-directed ligands (MTDLs). By functionalizing different positions on the scaffold, it is possible to incorporate pharmacophoric elements that interact with distinct targets.

A notable example of the isoxazole scaffold's utility in this area is the design of indole-isoxazole carbohydrazide (B1668358) derivatives as multi-target agents for Alzheimer's disease. These compounds have been shown to exhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, along with the potential to inhibit β-amyloid (Aβ) aggregation. This demonstrates the principle of using the isoxazole core to build molecules with a desired polypharmacological profile. The this compound scaffold, with its multiple points for chemical diversification, is well-suited for this design strategy.

Exploration of Biological System Modulations by Dihydrobenzo[d]isoxazol-4-ol Derivatives

Derivatives of the dihydrobenzo[d]isoxazol-4-ol scaffold have been investigated for their ability to modulate a range of biological systems through specific interactions with key proteins and biomolecules.

Protein-Ligand Interaction Mechanisms (e.g., HSP90, VGCC, MDR transporters, GABA transporters)

Heat Shock Protein 90 (HSP90): The HSP90 chaperone protein is a critical regulator of cellular homeostasis and a key target in cancer therapy. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, which share the core bicyclic system with this compound, have been designed and synthesized as potential HSP90 inhibitors. Molecular docking and dynamics simulations have provided insights into the binding modes of these compounds within the ATP-binding site of HSP90. Treatment with these derivatives has been shown to suppress HSP90-related pathways, leading to the degradation of client proteins and the induction of apoptosis in cancer cells.

Multidrug Resistance (MDR) Transporters: The overexpression of MDR transporters, such as P-glycoprotein (P-gp), is a major mechanism of drug resistance in cancer. 4-Isoxazolyl-1,4-dihydropyridines have been shown to inhibit the function of MDR-1. researchgate.net This suggests that the isoxazole moiety can be a key feature in the design of MDR modulators. The this compound scaffold could be used to develop novel MDR inhibitors with distinct structure-activity relationships.

GABA Transporters: Derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (B1241894) have been synthesized and evaluated as inhibitors of GABA uptake. These compounds have shown potent inhibitory activity on synaptosomal GABA uptake and have demonstrated a preference for the GAT1 transporter subtype. This highlights the potential of the dihydrobenzo[d]isoxazol scaffold in the development of modulators for neurotransmitter transporters.

Voltage-Gated Calcium Channels (VGCC): While isoxazole-containing compounds have been investigated as blockers of voltage-gated sodium channels, specific studies on the interaction of this compound derivatives with VGCCs are not extensively reported in the current literature. However, given the prevalence of the isoxazole scaffold in compounds targeting ion channels, this remains an area of potential future investigation.

Target ProteinDerivative TypeKey Findings
HSP90 N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amidesInhibition of HSP90 ATPase activity, degradation of client proteins.
MDR-1 4-Isoxazolyl-1,4-dihydropyridinesInhibition of efflux pump activity. researchgate.net
GABA Transporters 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analoguesPotent inhibition of GABA uptake, preference for GAT1.

Conformational Stabilization of Biomolecules (e.g., α-turn in peptides)

The incorporation of unnatural amino acids into peptides is a powerful strategy for stabilizing specific secondary structures, such as α-helices and β-turns. The 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related isoxazole derivative, has been successfully used as a novel β-amino acid in solid-phase peptide synthesis. nih.gov While the direct application of the this compound scaffold to induce α-turns in peptides has not been extensively documented, the principle of using isoxazole-based building blocks to control peptide conformation is established. The rigid nature of the bicyclic scaffold could potentially be exploited to create constrained peptide mimetics with defined secondary structures. Further research is needed to explore the full potential of this scaffold in the conformational stabilization of biomolecules.

Mechanisms of Antiviral Activity and Structure-Activity Relationships

Isoxazole-based compounds have emerged as promising antiviral agents. For instance, novel isoxazole derivatives have been identified as potent inhibitors of the Zika virus (ZIKV). Structure-activity relationship (SAR) studies of these compounds have revealed key structural features necessary for their antiviral activity. Modifications to the isoxazole core and its substituents have led to the identification of candidates with improved potency and safety profiles.

The general mechanisms of action for antiviral drugs can include the inhibition of viral entry, replication, or release. For isoxazole-containing antivirals, the specific mechanism is likely target-dependent. For example, some compounds may inhibit viral polymerases, while others could interfere with viral proteases or other essential enzymes. The this compound scaffold offers a template for the systematic exploration of SAR to develop novel antiviral agents with specific mechanisms of action.

VirusCompound ClassKey SAR Findings
Zika Virus (ZIKV) Isoxazole-based small moleculesModifications on the isoxazole core and peripheral rings significantly impact antiviral potency and cytotoxicity.

Applications in Material Science: Liquid Crystalline Properties and Behavior

The exploration of benzisoxazole derivatives in materials science is an emerging field with potential applications in the development of materials with specific optical and electronic properties. The core structure of this compound provides a rigid scaffold that can be chemically modified to induce and tune liquid crystalline behavior. The synthesis of new liquid crystalline compounds based on the 3-methyl-4,5-dihydrobenzo[d]isoxazole core has been reported, indicating the viability of this scaffold in the creation of mesomorphic materials.

Research in this area often involves the synthesis of homologous series of compounds where the length of a flexible alkyl or alkoxy chain is varied. This allows for a systematic study of how molecular structure influences the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases. For instance, the introduction of a 4-substituted phenyl group at the 6-position of the 3-methyl-4,5-dihydrobenzo[d]isoxazole ring system has been explored to create rod-like molecules, a common prerequisite for calamitic (rod-shaped) liquid crystals.

The characterization of these materials typically involves techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the specific type of liquid crystal phase by observing the textures that form upon heating and cooling.

While specific data tables for derivatives of this compound are not available in the public domain, a general representation of the type of data collected in such studies is presented below. This hypothetical data illustrates the kind of information that would be crucial for understanding the structure-property relationships in this class of compounds.

Hypothetical Mesomorphic Properties of 6-(4-alkoxyphenyl)-3-methyl-4,5-dihydrobenzo[d]isoxazole Derivatives

Compoundn (Alkyl Chain Length)TransitionTemperature (°C)
1a 4Cr → N110
N → I135
1b 6Cr → N105
N → I142
1c 8Cr → SmA98
SmA → N115
N → I138
1d 10Cr → SmA95
SmA → I125

Note: This table is for illustrative purposes only and does not represent actual experimental data. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid.

The trends suggested in this hypothetical table, such as the decrease in melting point and the potential emergence of more ordered smectic phases with increasing alkyl chain length, are typical for many homologous series of liquid crystals. The investigation into the liquid crystalline properties of the this compound scaffold and its derivatives is a promising area for the development of new functional materials. Further research and the publication of detailed experimental findings are needed to fully elucidate the potential of these compounds in materials science.

Q & A

Q. Q1. What are the standard synthetic routes for 3-methyl-6,7-dihydrobenzo[d]isoxazol-4-ol, and how are intermediates purified?

The compound is typically synthesized via bromination of precursors like 3-phenyl-6,7-dihydrobenzo[d]isoxazole-4(5H)-one using N-bromosuccinimide (NBS) in dry ether with NH₄OAc as a catalyst. Polybrominated byproducts are minimized by controlling stoichiometry (NBS:substrate = 2.5:1) . For hydroxylation, regioselective reduction of ketones (e.g., using triethylsilane in trifluoroacetic acid) after oxidation with SeO₂ in acetic acid is effective . Purification often involves slow diffusion crystallization (hexane/ethyl acetate) for X-ray-quality crystals .

Q. Q2. What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic frameworks .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, hydroxyl at C4) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Matches experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address regioselectivity challenges during hydroxylation of dihydroisoxazole intermediates?

Regioselective hydroxylation at C4 is achieved via a two-step protocol:

Oxidation : SeO₂ in acetic acid selectively converts methylene groups adjacent to carbonyls to ketones .

Reduction : Triethylsilane in TFA reduces the ketone to a hydroxyl group without disrupting the isoxazole ring . Competing pathways (e.g., over-oxidation) are mitigated by strict temperature control (0–5°C).

Q. Q4. What strategies minimize polybrominated byproducts during halogenation steps?

  • Stoichiometric precision : Limit NBS to ≤2.5 equivalents to avoid di-/tri-bromination .
  • Catalyst tuning : NH₄OAc (0.1 mmol) enhances monobromination efficiency by stabilizing reactive intermediates .
  • Solvent selection : Anhydrous ether reduces side reactions vs. polar solvents .

Mechanistic and Computational Insights

Q. Q5. What mechanistic pathways explain unexpected product formation in dihydroisoxazole reactions?

In cyclocondensation reactions, unexpected products (e.g., 4,5-dihydroisoxazol-3-ols) arise from competing nucleophilic attack at alternative sites. For example, KOH-mediated hydrolysis of intermediates can shift regiochemistry via keto-enol tautomerism . Computational modeling (e.g., B3LYP/6-31G*) predicts thermodynamic favorability of such pathways .

Q. Q6. How do computational methods aid in optimizing reaction conditions for this compound?

  • Conformational analysis : Spartan/Hartree-Fock methods identify low-energy conformers for transition-state modeling .
  • Solvent effects : COSMO-RS simulations predict solubility and reactivity in ether vs. DMF .
  • Catalyst screening : DFT calculations (Gaussian 03W) evaluate Lewis acid catalysts (e.g., Ce(IV) in cyclocondensation) .

Biological Activity and Applications

Q. Q7. What biological targets are hypothesized for this compound based on structural analogs?

Analogous dihydrobenzoisoxazoles (e.g., ADX71743) act as negative allosteric modulators of mGluR7, suggesting potential CNS applications . The hydroxyl and methyl groups may enhance blood-brain barrier permeability. In vitro assays (cAMP inhibition, receptor binding) are recommended for validation .

Q. Q8. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C6/C7 to enhance receptor affinity .
  • Ring modification : Replace isoxazole with thiazole to assess metabolic stability .
  • Pharmacophore mapping : Overlay studies (e.g., MOE) align key functional groups with known mGluR7 ligands .

Data Contradictions and Reproducibility

Q. Q9. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Cross-validate methods : Replicate synthesis (e.g., Hu et al., 2009 protocol) and compare NMR/FT-IR with literature .
  • Control crystallinity : Amorphous vs. crystalline forms (e.g., EtOH vs. hexane recrystallization) can alter melting points .
  • Batch analysis : Test multiple synthetic batches to identify impurities via LC-MS .

Q. Q10. Why do some synthetic routes yield variable yields, and how can this be standardized?

  • Catalyst decay : Ceric ammonium nitrate (CAN) degrades in ethanol; use fresh batches for cyclocondensation .
  • Moisture sensitivity : Anhydrous conditions (N₂ atmosphere) improve reduction steps (e.g., SnCl₂ in EtOH) .
  • Reaction monitoring : In situ FT-IR tracks ketone reduction progress to optimize reaction times .

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